(R)-Tolterodine, chemically named (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a chiral molecule primarily recognized in scientific research as a potent and competitive muscarinic receptor antagonist. [, , ] While its pharmaceutical applications are well-documented for treating overactive bladder (OAB) syndrome, this analysis will focus solely on its role as a valuable tool in various scientific research fields.
Benzyl R-(+)-Tolterodine is a chiral compound derived from tolterodine, a potent muscarinic receptor antagonist primarily used in the treatment of overactive bladder syndrome. The compound is characterized by its specific stereochemistry, which is crucial for its pharmacological activity. Tolterodine acts on muscarinic receptors in the bladder, inhibiting involuntary contractions and thus reducing urinary urgency and incontinence.
Benzyl R-(+)-Tolterodine is synthesized from precursor compounds through various chemical reactions. The synthesis often involves asymmetric methods to ensure the correct stereochemistry is achieved, which is vital for its effectiveness as a medication.
Benzyl R-(+)-Tolterodine falls under the classification of antimuscarinic agents. It specifically targets the M2 and M3 subtypes of muscarinic receptors, making it effective in managing symptoms associated with overactive bladder conditions.
The synthesis of Benzyl R-(+)-Tolterodine can be accomplished through several methodologies, prominently featuring lithiation/borylation followed by protodeboronation. This approach has been detailed in recent studies, highlighting its efficiency and selectivity.
Benzyl R-(+)-Tolterodine has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its IUPAC name is 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, reflecting its intricate arrangement.
Benzyl R-(+)-Tolterodine undergoes several key chemical reactions during its synthesis:
The optimization of reaction conditions, such as solvent choice and temperature, plays a crucial role in maximizing yield and enantioselectivity throughout these processes.
Benzyl R-(+)-Tolterodine functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes). By binding to these receptors, it inhibits acetylcholine's action, leading to reduced bladder contractions.
Relevant analyses include spectroscopic techniques (NMR, IR) that confirm structural integrity and purity .
Benzyl R-(+)-Tolterodine is primarily used in pharmaceutical formulations aimed at treating overactive bladder syndrome. Its selectivity for muscarinic receptors makes it a valuable agent in managing urinary disorders, contributing significantly to patient quality of life.
Benzyl R-(+)-Tolterodine, chemically designated as (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, is a chiral benzyl-protected precursor in the synthesis of the active pharmaceutical ingredient (R)-tolterodine. Its molecular formula is C₂₉H₃₇NO, with a molecular weight of 415.6 g/mol [5]. The compound features a stereogenic center at the carbon bearing the propan-1-amine substituent, adopting an R-configuration. This absolute configuration was unambiguously established through X-ray crystallography of the related l-tartrate salt and reinforced by circular dichroism (CD) spectroscopy studies [9]. The stereochemistry is critical, as the R-enantiomer exhibits significantly higher pharmacological activity than its S-counterpart due to optimized spatial interactions with muscarinic receptors [9].
Table 1: Chemical Identity of Benzyl R-(+)-Tolterodine
Property | Value |
---|---|
Systematic Name | (R)-3-(2-(Benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine |
CAS Number | 848768-06-9 |
Molecular Formula | C₂₉H₃₇NO |
Molecular Weight | 415.6 g/mol |
Stereochemistry | R-configuration at chiral center |
Key Functional Groups | Benzyl ether, tertiary amine, alkylphenyl backbone |
Role in Synthesis | Synthetic intermediate for (R)-tolterodine |
Tolterodine emerged in the late 1990s as a breakthrough treatment for overactive bladder (OAB), addressing limitations of first-generation antimuscarinics like oxybutynin. While oxybutynin demonstrated efficacy, its non-selective muscarinic receptor binding caused high rates of dry mouth (up to 70%) and cognitive side effects due to blood-brain barrier penetration [4] [6]. Tolterodine was specifically engineered to enhance bladder selectivity through metabolic activation. Its design leveraged the discovery that the active metabolite PNU-200577 (5-hydroxymethyltolterodine) contributed significantly to therapeutic effects while exhibiting reduced affinity for salivary gland receptors [2].
Tolterodine's development timeline highlights key milestones:
Table 2: Evolution of Tolterodine-Based Therapeutics
Year | Development Phase | Key Advancement |
---|---|---|
1997 | Preclinical Research | Identification of bladder-selective antagonism and role of PNU-200577 metabolite [2] |
1998 | Clinical Approval (Racemate) | Launch of racemic tolterodine for OAB; improved side-effect profile vs. oxybutynin [3] |
2000s | Enantiopure Optimization | Shift to (R)-tolterodine formulations maximizing efficacy/receptor affinity [9] |
Present | Process Chemistry | Benzyl R-(+)-Tolterodine as critical chiral synthon in GMP manufacturing [5] |
Chirality governs tolterodine's pharmacodynamic profile. The R-enantiomer binds muscarinic receptors (M₁–M₅ subtypes) with significantly higher affinity than the S-enantiomer due to optimal three-dimensional alignment with the orthosteric binding site. Specifically, the R-configuration positions the diisopropylamino group and phenyl rings to form key hydrophobic interactions with transmembrane domains of M₃ receptors, which mediate bladder contraction [7] [9].
Metabolic chirality further refines selectivity:
Table 3: Stereochemical Influence on Receptor Binding Affinity
Compound | Relative Binding Affinity (vs. R-Tolterodine) | Primary Metabolic Pathway |
---|---|---|
(R)-Tolterodine | 1.0 (Reference) | CYP2D6 hydroxylation → PNU-200577 |
(S)-Tolterodine | 0.05 | Non-productive dealkylation |
(R)-PNU-200577 | 0.9–1.1 | Glucuronidation |
Benzyl R-(+)-Tolterodine | Not pharmacologically active | Debenzylation → (R)-tolterodine |
Benzyl R-(+)-Tolterodine serves as a chiral auxiliary in synthesis. Its benzyl group protects the phenolic oxygen during manufacturing, and is catalytically removed (e.g., via hydrogenolysis) to yield enantiopure (R)-tolterodine [5]. This intermediate enables stringent control over stereochemical purity—critical given regulatory requirements for enantiopure drugs [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1